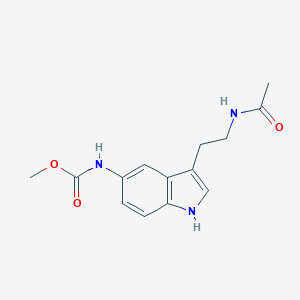

5-Méthoxycarbonylamino-N-acétyltryptamine

Vue d'ensemble

Description

5-Methoxycarbonylamino-N-acetyltryptamine is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound is known for its partial agonist activity at melatonin receptor 1 and melatonin receptor 2, making it a significant subject of study in neuropharmacology and ophthalmology .

Applications De Recherche Scientifique

5-Methoxycarbonylamino-N-acetyltryptamine has several scientific research applications:

Neuropharmacology: It is studied for its effects on melatonin receptors, which are involved in regulating circadian rhythms and sleep.

Ophthalmology: Research has shown that this compound can reduce intraocular pressure, making it a potential treatment for glaucoma.

Biochemistry: It is used to study the molecular mechanisms of melatonin receptor activation and signal transduction.

Medicine: Potential therapeutic applications include treatments for sleep disorders and ocular hypertension.

Mécanisme D'action

Target of Action

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a derivative of melatonin and acts as a partial agonist of melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2) . These receptors are part of the G-protein coupled receptor family and play crucial roles in various physiological processes, including the regulation of circadian rhythms and intraocular pressure .

Mode of Action

5-MCA-NAT interacts with its targets, MT1 and MT2, by binding to these receptors and partially activating them . This interaction inhibits the forskolin-induced production of cyclic adenosine monophosphate (cAMP) in cells expressing human MT1 or MT2 . The inhibition of cAMP production can lead to various downstream effects, depending on the specific cellular context .

Biochemical Pathways

The primary biochemical pathway affected by 5-MCA-NAT involves the regulation of cAMP levels. By acting as a partial agonist of MT1 and MT2, 5-MCA-NAT inhibits the forskolin-induced production of cAMP . This can influence various downstream signaling pathways, potentially leading to changes in cellular functions such as intraocular pressure regulation .

Result of Action

The molecular and cellular effects of 5-MCA-NAT’s action are primarily related to its role as a partial agonist of MT1 and MT2. For instance, in vivo studies have shown that ocular administration of 5-MCA-NAT can reduce intraocular pressure in both control and glaucomatous mice . This suggests that 5-MCA-NAT may have potential therapeutic applications in conditions such as glaucoma .

Analyse Biochimique

Biochemical Properties

5-Methoxycarbonylamino-N-acetyltryptamine interacts with melatonin receptors MT1 and MT2 . It inhibits the forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 . This interaction with the melatonin receptors suggests that it plays a significant role in biochemical reactions involving these receptors.

Cellular Effects

In cellular processes, 5-Methoxycarbonylamino-N-acetyltryptamine has been observed to influence cell function by interacting with melatonin receptors MT1 and MT2 . It inhibits the forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 . This suggests that it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Methoxycarbonylamino-N-acetyltryptamine exerts its effects by binding to melatonin receptors MT1 and MT2 . This binding inhibits the forskolin-induced production of cAMP in CHO cells expressing these receptors . This indicates that it can influence enzyme activity and potentially cause changes in gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonylamino-N-acetyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with tryptamine, a naturally occurring monoamine alkaloid.

Acetylation: Tryptamine undergoes acetylation to form N-acetyltryptamine.

Methoxycarbonylation: The N-acetyltryptamine is then reacted with methyl chloroformate to introduce the methoxycarbonyl group, resulting in the formation of 5-Methoxycarbonylamino-N-acetyltryptamine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process would likely involve large-scale acetylation and methoxycarbonylation reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxycarbonylamino-N-acetyltryptamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Melatonin (N-acetyl-5-methoxytryptamine): The parent compound, primarily involved in regulating sleep-wake cycles.

5-Methoxytryptamine: A tryptamine derivative closely related to serotonin and melatonin, known for its role as a neurotransmitter.

N-acetylserotonin: An intermediate in the biosynthesis of melatonin, also exhibiting neuroprotective properties

Uniqueness

5-Methoxycarbonylamino-N-acetyltryptamine is unique due to its specific partial agonist activity at melatonin receptors, which distinguishes it from other melatonin analogs. Its ability to reduce intraocular pressure also sets it apart as a potential therapeutic agent for glaucoma .

Activité Biologique

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a synthetic analog of melatonin, a hormone known for its regulatory roles in circadian rhythms and various physiological processes. This article explores the biological activity of 5-MCA-NAT, focusing on its mechanisms of action, therapeutic potential, and related research findings.

5-MCA-NAT exhibits its biological effects primarily through interaction with melatonin receptors, particularly MT1 and MT2. These receptors are G protein-coupled and mediate various physiological responses, including modulation of circadian rhythms and neuroprotection.

- Receptor Interaction : Studies have shown that 5-MCA-NAT can potentiate adrenergic receptor-mediated effects. Specifically, it influences the expression of β₂ and α(2A)-adrenergic receptors in ciliary epithelial cells, indicating its role in ocular physiology .

- Intraocular Pressure (IOP) Regulation : Research demonstrates that 5-MCA-NAT significantly reduces IOP in both normotensive and glaucomatous animal models. In DBA/2J mice, a model for glaucoma, administration of 5-MCA-NAT resulted in a reduction of IOP by approximately 32.5% compared to controls . This effect is particularly notable as it persists even after chronic treatment, suggesting a long-term therapeutic potential.

Biological Functions

The biological functions of 5-MCA-NAT extend beyond IOP regulation:

- Antioxidant Properties : Similar to melatonin, 5-MCA-NAT exhibits antioxidant activity. It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cellular components from oxidative damage .

- Neuroprotective Effects : The compound has been shown to provide neuroprotection in various models, potentially through its actions on melatonin receptors and its ability to modulate oxidative stress responses .

Case Studies and Experimental Evidence

- Effects on IOP : In an experimental study involving normotensive rabbits, 5-MCA-NAT was administered alongside brimonidine (an α₂-adrenergic agonist). The results indicated an additional reduction in IOP by 15.57% when compared to brimonidine alone, highlighting the synergistic effects of combining these agents .

- Gene Expression Modulation : Quantitative PCR analyses revealed that treatment with 5-MCA-NAT led to significant changes in the expression levels of adrenergic receptors in cultured ciliary epithelial cells. Specifically, a downregulation of β₂-adrenergic receptors and an upregulation of α(2A)-adrenergic receptors were observed following treatment with 5-MCA-NAT .

- Radioligand Studies : The use of radiolabeled 5-MCA-NAT has facilitated the characterization of melatonin receptor binding sites, providing insights into its pharmacological profile and receptor affinity .

Data Summary

Propriétés

IUPAC Name |

methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVHKLZCUEJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401560 | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190277-13-5 | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190277-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.